molecular formula C17H25N5O3 B2390213 Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate CAS No. 1909590-54-0

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate

Cat. No.: B2390213
CAS No.: 1909590-54-0
M. Wt: 347.419
InChI Key: KPQVDDISLRAWDA-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperidine ring. These heterocyclic structures are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and drug discovery .

Scientific Research Applications

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the ethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is unique due to its combination of three different heterocyclic rings, which can provide a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and other scientific research .

Properties

IUPAC Name

ethyl 4-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-16(23)14-11-15(19-12-18-14)21-7-3-4-8-21/h11-13H,2-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVDDISLRAWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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